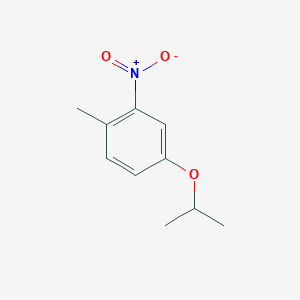

4-Isopropoxy-1-methyl-2-nitrobenzene

Descripción

Overview of Substituted Nitrobenzenes in Organic Chemistry

Substituted nitrobenzenes are aromatic compounds that play a crucial role as intermediates in industrial synthesis. The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the benzene (B151609) ring to which it is attached. This electron-withdrawing nature, acting through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution reactions, such as nitration or halogenation. Consequently, electrophilic attack on nitrobenzene (B124822) is significantly slower than on benzene itself and is directed primarily to the meta position, where the deactivating effect is least pronounced.

Conversely, the strong electron-withdrawing property of the nitro group facilitates nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. By stabilizing the negatively charged intermediate (a Meisenheimer complex), the nitro group allows for the displacement of groups that are typically unreactive in such substitutions. This reactivity makes nitroaromatic compounds versatile precursors for a wide range of materials, including dyes, polymers, pesticides, and pharmaceuticals. A significant industrial application is the reduction of the nitro group to an amino group (–NH₂), with approximately 95% of nitrobenzene being used in the production of aniline (B41778).

The Unique Context of Aromatic Compounds Bearing Alkoxy and Nitro Groups

The chemical properties of an aromatic ring are dictated by the interplay of its substituents. When both an alkoxy group (–OR) and a nitro group (–NO₂) are present, the ring is subject to opposing electronic influences. Alkoxy groups, such as methoxy (B1213986) (–OCH₃) or isopropoxy (–OCH(CH₃)₂), are activating substituents. While the oxygen atom is highly electronegative and withdraws electron density inductively, its non-bonding electron pairs donate electron density to the aromatic ring through resonance. This resonance effect is dominant, increasing the electron density at the ortho and para positions and activating the ring towards electrophilic substitution.

Rationale for Comprehensive Academic Investigation of 4-Isopropoxy-1-methyl-2-nitrobenzene

The specific substitution pattern of this compound—featuring an alkoxy group para to a methyl group and ortho to a nitro group—makes it a molecule of significant synthetic interest. While extensive academic literature dedicated solely to this compound is limited, its importance is highlighted by its use as a key intermediate in the synthesis of complex pharmaceutical agents.

Notably, this compound, identified by its CAS number 78944-97-5, is cited in patent literature as a building block in the preparation of Ceritinib. google.com Ceritinib is a targeted cancer therapy drug, specifically an anaplastic lymphoma kinase (ALK) inhibitor used to treat certain types of non-small cell lung cancer. The rationale for a comprehensive investigation of this compound stems from its role in this multi-step synthesis. Its specific arrangement of isopropoxy, methyl, and nitro groups provides a pre-functionalized scaffold, enabling precise subsequent chemical transformations required to construct the final, complex drug molecule. Understanding the synthesis, reactivity, and properties of this intermediate is crucial for optimizing the production of life-saving medicines.

Scope and Objectives of the Research Outline

This article serves to provide a detailed overview of the chemical context of this compound. The primary objective is to situate this specific molecule within the broader classes of substituted nitrobenzenes and nitroaromatic ethers by elucidating the fundamental principles that govern their reactivity. The discussion will focus on the electronic effects of the constituent functional groups and highlight the specific synthetic utility of this compound as a documented pharmaceutical intermediate. The content will adhere strictly to these chemical principles and its established significance in synthesis.

Physicochemical Data

While detailed experimental data for this compound is not widely published in academic literature, basic identifiers are available. To provide context, the properties of structurally related isomers are presented for comparison.

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 78944-97-5 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

Table 2: Comparative Physical Properties of Related Nitroaromatic Ethers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 1-Methoxy-4-methyl-2-nitrobenzene | 119-10-8 | C₈H₉NO₃ | 167.16 | 159 @ 15 Torr echemi.com |

| 4-Ethoxy-1-methyl-2-nitrobenzene | 102871-92-1 | C₉H₁₁NO₃ | 181.19 | Data not available |

| 4-Isopropyl-1-methyl-2-nitrobenzene* | 943-15-7 | C₁₀H₁₃NO₂ | 179.22 | 127 @ 10 mmHg chemsynthesis.com |

*Note: This is a structural isomer (isopropyl group directly attached to the ring) and not an ether.

Structure

3D Structure

Propiedades

Número CAS |

918445-09-7 |

|---|---|

Fórmula molecular |

C10H13NO3 |

Peso molecular |

195.21 g/mol |

Nombre IUPAC |

1-methyl-2-nitro-4-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3 |

Clave InChI |

SIBXGHHVAABASM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)OC(C)C)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for the Preparation of 4 Isopropoxy 1 Methyl 2 Nitrobenzene

Established Synthetic Pathways to 4-Isopropoxy-1-methyl-2-nitrobenzene Analogues

While a direct, single-step synthesis for this compound is not prominently documented, its synthesis can be logically deduced from established methodologies for preparing structurally similar substituted nitroaromatic compounds. These methods primarily rely on foundational organic reactions such as electrophilic aromatic substitution and nucleophilic substitution.

Aromatic nitration is a cornerstone of electrophilic aromatic substitution, typically employing a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). cerritos.edu The position of nitration on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents.

One potential precursor to the target molecule is 3-isopropoxytoluene. In this case, the methyl group and the isopropoxy group are both activating and ortho-, para-directing. libretexts.orgunizin.org The isopropoxy group, being a stronger activating group than the methyl group, would primarily dictate the position of the incoming nitro group. Therefore, nitration of 3-isopropoxytoluene would be expected to yield a mixture of isomers, with the nitro group being directed to the positions ortho and para to the isopropoxy group.

Another strategy involves the nitration of p-cresol (B1678582) (4-methylphenol). Both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. unizin.org This directs the incoming nitro group to the positions ortho to either the hydroxyl or methyl group. Nitration of p-cresol yields 4-methyl-3-nitrophenol (B15662) as a key intermediate. nih.gov

Table 1: Regioselectivity in the Nitration of Toluene (B28343)

| Isomer | Percentage Yield |

|---|---|

| ortho-nitrotoluene | ~63% |

| meta-nitrotoluene | ~3% |

| para-nitrotoluene | ~34% |

Data reflects typical distribution in the nitration of toluene, illustrating the ortho-, para-directing effect of the methyl group. unizin.org

The Williamson ether synthesis is a widely used and effective method for preparing ethers, including aryl ethers. wikipedia.orgyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as the nucleophile, attacking an alkyl halide. wikipedia.orgkhanacademy.org

To synthesize this compound, the precursor 4-methyl-3-nitrophenol can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding sodium or potassium phenoxide. This phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to yield the final ether product. researchgate.net The alkylating agent should ideally be primary or secondary, as tertiary alkyl halides are prone to undergoing elimination reactions as a major side reaction. wikipedia.org

The synthesis of polysubstituted aromatic compounds often requires a multi-step approach where the order of reactions is critical to achieving the desired substitution pattern. libretexts.orglumenlearning.com This is because the directing effects of the substituents can be leveraged to control the regiochemical outcome of subsequent reactions. lumenlearning.comlibretexts.org

A plausible and controlled multi-step synthesis for this compound would proceed as follows:

Nitration of p-Cresol: The starting material, 4-methylphenol (p-cresol), is first nitrated. The strongly activating hydroxyl group and the weakly activating methyl group both direct the incoming electrophile (NO₂⁺) to the ortho and para positions. This leads to the formation of 4-methyl-3-nitrophenol.

Williamson Ether Synthesis: The resulting 4-methyl-3-nitrophenol is then subjected to a Williamson ether synthesis. It is treated with a base to form the phenoxide, which is subsequently alkylated with an isopropyl halide (e.g., 2-bromopropane) to introduce the isopropoxy group, yielding the final product, this compound.

This sequence is advantageous because the initial nitration step places the nitro group in the desired position relative to the methyl and hydroxyl groups. The subsequent etherification does not alter the substitution pattern on the aromatic ring.

Table 2: Comparison of Potential Multi-Step Synthetic Pathways

| Pathway | Starting Material | Step 1 | Step 2 | Key Advantage |

|---|---|---|---|---|

| A | p-Cresol | Nitration | Etherification | Good regiochemical control in the nitration step. |

| B | m-Cresol | Etherification | Nitration | Potentially complex mixture of isomers from nitration due to competing directing groups. |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to predicting product outcomes and optimizing reaction conditions.

In electrophilic aromatic substitution, the substituent already present on the benzene ring determines the position of the incoming electrophile. unizin.org Substituents are broadly classified as either activating or deactivating, and as either ortho-, para-directing or meta-directing. wikipedia.org

Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org They stabilize the carbocation intermediate (arenium ion) formed during the reaction, particularly when the attack occurs at the ortho and para positions. libretexts.org Examples include alkyl groups (-CH₃), alkoxy groups (-OR), and hydroxyl groups (-OH). Both the methyl and isopropoxy groups in the precursors are ortho-, para-directors. pressbooks.pub

Deactivating, Meta-Directing Groups: These groups withdraw electron density from the aromatic ring, making it less reactive than benzene. wikipedia.org They destabilize the arenium ion, especially when the attack is at the ortho and para positions. Consequently, substitution occurs preferentially at the meta position. The nitro group (-NO₂) is a strong deactivating, meta-directing group. unizin.orgstackexchange.com

In the nitration of p-cresol, both the -OH and -CH₃ groups direct the incoming NO₂⁺ to the positions ortho to them. The position between the two groups is sterically hindered, so substitution occurs at the positions ortho to the hydroxyl group and ortho to the methyl group, leading to the desired 3-nitro isomer.

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.org The mechanism involves a single, concerted step. khanacademy.org

Deprotonation: A strong base removes the acidic proton from the hydroxyl group of the phenol (B47542) (e.g., 4-methyl-3-nitrophenol), creating a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion then acts as a nucleophile. It attacks the electrophilic carbon atom of the alkyl halide (e.g., 2-bromopropane) from the side opposite to the leaving group (the bromide ion). wikipedia.org

Transition State: A transition state is formed where the nucleophile-carbon bond is forming at the same time as the carbon-leaving group bond is breaking.

Product Formation: The leaving group departs, and the ether is formed with an inversion of stereochemistry at the carbon atom if it is chiral.

The efficiency of this Sₙ2 reaction is sensitive to steric hindrance. youtube.com Therefore, it is most successful with primary and secondary alkyl halides. Tertiary alkyl halides are generally unsuitable as they tend to favor elimination (E2) pathways to form alkenes. wikipedia.org

Control of Regioselectivity and Isomer Formation in Synthesis

The synthesis of this compound is a multi-step process where precise control over reaction conditions is paramount to ensure the desired isomeric product is formed with high purity. The primary synthetic route typically involves the nitration of p-cresol (4-methylphenol) followed by Williamson ether synthesis. Throughout this process, the formation of structural isomers and other byproducts is a significant challenge that must be addressed through strategic chemical manipulation and purification.

Strategies for Minimizing Byproduct Formation

Minimizing byproduct formation begins with the initial nitration of the starting material, p-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both ortho-, para-directing for electrophilic aromatic substitution. This means the incoming nitro group (-NO₂) can add to several positions, leading to a mixture of isomers.

In the Nitration Step: The primary goal is the selective formation of 4-methyl-2-nitrophenol (B89549). The main byproduct is the isomeric 4-methyl-3-nitrophenol. The ratio of these isomers is influenced by several factors:

Steric Hindrance: The methyl group can sterically hinder the approach of the nitrating agent to the adjacent ortho position (position 3), which can favor nitration at position 2.

Reaction Medium: The choice of solvent and nitrating agent can significantly impact regioselectivity. Using milder nitrating conditions can increase selectivity. For instance, employing dilute nitric acid in specific media like an aqueous solution of sodium dodecylsulfate can achieve high regioselectivity at room temperature. rsc.org

Catalyst Systems: Shape-selective catalysts, such as zeolites, can be used to control the formation of specific isomers. ias.ac.incardiff.ac.uk The confined spaces within zeolite cages can favor the formation of one isomer over another due to spatial constraints on the transition state. ias.ac.in

In the Etherification Step: The subsequent Williamson ether synthesis, where 4-methyl-2-nitrophenol is converted to this compound, also presents opportunities for byproduct formation.

C-Alkylation vs. O-Alkylation: While the desired reaction is O-alkylation of the phenoxide, competing C-alkylation can occur, where the isopropyl group attaches directly to the aromatic ring. The solvent system is known to impact the selectivity between O- and C-alkylation. rsc.org

Elimination Reactions: The alkylating agent, typically 2-bromopropane or 2-iodopropane, is a secondary halide. Under the basic conditions of the Williamson synthesis, it is susceptible to E2 elimination, forming propene instead of participating in the desired substitution reaction. jk-sci.com To minimize this, using a non-nucleophilic base and controlling the temperature are crucial. Dipolar aprotic solvents can also help minimize dehydrohalogenation side products. jk-sci.com

A summary of strategies to control byproduct formation is presented below.

| Reaction Step | Desired Product | Potential Byproducts | Minimization Strategy |

| Nitration | 4-methyl-2-nitrophenol | 4-methyl-3-nitrophenol, Dinitro products | Control temperature, use mild nitrating agents, employ shape-selective catalysts (zeolites). ias.ac.incardiff.ac.uk |

| Etherification | This compound | C-alkylation products, Propene | Use polar aprotic solvents, select appropriate base (e.g., K₂CO₃), maintain optimal temperature. rsc.orgjk-sci.com |

Purification Techniques for Selective Isomer Isolation

Even with optimized reaction conditions, a mixture of isomers and byproducts is often unavoidable. Therefore, effective purification techniques are essential to isolate the high-purity this compound.

Fractional Distillation: This technique is effective if the boiling points of the desired product and its isomers are sufficiently different. The separation is based on the principle that the component with the lower boiling point will vaporize more readily.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product mixture is dissolved in a suitable hot solvent and allowed to cool slowly. The desired isomer, being the major component, will crystallize out in a purer form, leaving impurities and other isomers in the solution. The choice of solvent is critical for successful separation.

Chromatography: Column chromatography is a powerful technique for separating compounds with very similar physical properties. A solid stationary phase (like silica (B1680970) gel or alumina) is used, and a liquid mobile phase (the eluent) carries the mixture through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Compounds with different polarities will travel at different rates, allowing for their selective collection.

Spectroscopic Analysis: While not a purification method, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for determining the ratio of isomers in a product mixture, confirming the identity and purity of the final isolated compound. sciepub.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a vital role in both the nitration and etherification stages of the synthesis, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

Acid Catalysis in Nitration Processes

The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction that is almost universally acid-catalyzed. youtube.com The synthesis of the 4-methyl-2-nitrophenol intermediate from p-cresol relies on this principle.

The reaction typically employs a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com In this mixture, sulfuric acid, being the stronger acid, protonates the nitric acid. youtube.com This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Mechanism of Nitronium Ion Formation:

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → NO₂⁺ + H₂O

The generated nitronium ion is a potent electrophile that then attacks the electron-rich aromatic ring of p-cresol to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like H₂O or HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the nitrated product. masterorganicchemistry.com The use of solid acid catalysts, such as tungstated zirconia or sulfated silica, is also an area of research, offering potential benefits like easier separation and reusability. google.comkoreascience.kr

Phase-Transfer Catalysis in Etherification Reactions

The Williamson ether synthesis is a versatile method for forming ethers, but it can be inefficient when the reactants are in different phases. wikipedia.org This is often the case in the synthesis of this compound, where the sodium or potassium salt of 4-methyl-2-nitrophenol (the phenoxide) is soluble in an aqueous or polar phase, while the alkylating agent (2-bromopropane) is soluble in a nonpolar organic phase.

Phase-transfer catalysis (PTC) is a powerful technique to overcome this immiscibility. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous/solid phase into the organic phase.

Mechanism of Phase-Transfer Catalysis:

The phenoxide anion (ArO⁻) forms an ion pair with the cation of the PTC (Q⁺X⁻), resulting in [Q⁺ArO⁻].

The lipophilic (organic-loving) nature of the alkyl groups on the PTC cation allows this ion pair to dissolve in the organic phase.

In the organic phase, the "naked" and highly reactive phenoxide anion attacks the 2-bromopropane via an Sₙ2 reaction to form the desired ether product. wikipedia.org

The PTC cation then returns to the aqueous/solid phase to transport another phenoxide anion, thus continuing the catalytic cycle.

Optimization of Synthetic Reaction Conditions and Yields

Maximizing the yield of this compound requires careful optimization of various parameters in both the nitration and etherification steps. Methodologies like Response Surface Methodology (RSM) can be employed to systematically study the effects of multiple variables and find the optimal conditions for the highest yield. koreascience.krresearchgate.net

Optimization of the Nitration Step:

Temperature: Nitration is a highly exothermic reaction. Low temperatures (e.g., 0-10 °C) are generally preferred to control the reaction rate, prevent over-nitration (dinitration), and minimize oxidative side reactions.

Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial for controlling the concentration of the active nitronium ion. An optimal ratio ensures a sufficient reaction rate without being overly aggressive, which could lead to byproduct formation.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting material. However, excessively long reaction times can increase the likelihood of side reactions. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential.

Optimization of the Etherification Step:

Choice of Base: A strong base is needed to deprotonate the phenol, but an overly strong or sterically hindered base can promote the E2 elimination of the secondary alkyl halide. jk-sci.com Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are commonly used. jk-sci.com

Solvent: Dipolar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred because they effectively solvate the cation, leaving a more reactive "naked" anion, which accelerates the Sₙ2 reaction rate. wikipedia.org

Temperature: Higher temperatures increase the rate of the desired Sₙ2 reaction but also significantly increase the rate of the competing E2 elimination side reaction. A moderate temperature, typically between 50-100 °C, is usually optimal. wikipedia.org

Concentration: The concentration of reactants can influence the reaction rate. Higher concentrations can lead to faster reactions, but may also increase the rate of side reactions.

The table below summarizes key parameters and their general effects on the synthesis.

| Parameter | Effect on Reaction/Yield | General Optimization Goal |

| Nitration Temperature | Lower temp reduces byproducts; higher temp increases rate. | Maintain low temperature (0-10 °C) for selectivity. |

| Nitrating Agent Conc. | Higher concentration increases rate but can reduce selectivity. | Use a balanced mixed-acid ratio to control nitronium ion formation. |

| Etherification Base | Affects phenoxide formation and elimination side reactions. | Use a base like K₂CO₃ that favors substitution over elimination. jk-sci.com |

| Etherification Solvent | Polar aprotic solvents favor the Sₙ2 reaction. wikipedia.org | Use DMF or acetonitrile to maximize reaction rate. |

| Etherification Temp. | Higher temp increases Sₙ2 and E2 rates. | Find a moderate temperature (e.g., 60-80 °C) to balance rate and selectivity. |

| Phase-Transfer Catalyst | Accelerates reaction by bridging immiscible phases. wikipedia.org | Add a catalytic amount of a quaternary ammonium salt. |

By systematically adjusting these conditions, the formation of the desired this compound can be maximized, while the production of isomeric impurities and other byproducts is kept to a minimum.

Reactivity and Reaction Mechanisms of 4 Isopropoxy 1 Methyl 2 Nitrobenzene

Electrophilic Aromatic Substitution Reactions of 4-Isopropoxy-1-methyl-2-nitrobenzene

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the rapid loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The rate and position of this attack are heavily influenced by the substituents already present on the ring. wikipedia.org

The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene ring. Substituents are broadly classified as either ortho, para-directing or meta-directing. wikipedia.org This is determined by their ability to donate or withdraw electron density through inductive and resonance effects.

Isopropoxy Group (-OCH(CH₃)₂): As an alkoxy group, the isopropoxy substituent is a strong activating group and an ortho, para-director. imperial.ac.uk The oxygen atom, being more electronegative than carbon, withdraws electron density inductively (-I effect). However, its more significant effect is the donation of electron density into the ring through resonance (+M effect) via its lone pairs. msu.edu This resonance effect increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate formed during electrophilic attack at these sites. libretexts.org

Methyl Group (-CH₃): Alkyl groups like methyl are activating groups and ortho, para-directors. chemguide.co.uksavemyexams.com They donate electron density primarily through an inductive effect (+I effect) and hyperconjugation, which stabilizes the positive charge in the arenium ion intermediate when the attack occurs at the ortho and para positions. msu.edulibretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. savemyexams.comyoutube.com It strongly withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M), owing to the positively charged nitrogen atom and electronegative oxygen atoms. quora.comvedantu.comblogspot.com This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com Resonance structures show that the ortho and para positions are particularly electron-deficient, meaning the meta position is the least deactivated and therefore the most favorable site for electrophilic attack. vedantu.comtestbook.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Isopropoxy (-OCH(CH₃)₂) | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |

| Methyl (-CH₃) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| Nitro (-NO₂) | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Meta |

In this compound, the positions available for substitution are C3, C5, and C6. The final product distribution depends on the combined directing effects of the three substituents.

Product Distribution (Regioselectivity): The directing effects of the substituents must be considered in concert:

The isopropoxy group at C4 directs ortho to itself, to positions C3 and C5.

The methyl group at C1 directs ortho to C6 and para to C4 (which is already substituted).

The nitro group at C2 directs meta to itself, to positions C4 (substituted) and C6.

Based on this analysis:

Position C3: Is favored by the ortho-directing isopropoxy group.

Position C5: Is favored by the ortho-directing isopropoxy group.

Position C6: Is favored by both the ortho-directing methyl group and the meta-directing nitro group. This reinforcement makes C6 a highly probable site for substitution.

Steric hindrance is another critical factor. The bulky isopropoxy group may hinder electrophilic attack at the adjacent C3 and C5 positions, potentially favoring the less sterically crowded C6 position. youtube.com Therefore, while all three positions are activated to some degree, substitution is most likely to occur at position C6 due to the reinforcing electronic effects and potentially lower steric hindrance compared to the positions adjacent to the isopropoxy group.

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Nitro-4-isopropoxy-1-methyl-2-nitrobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 6-Bromo-4-isopropoxy-1-methyl-2-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 6-Isopropoxy-3-methyl-4-nitrobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(6-Isopropoxy-3-methyl-4-nitrophenyl)ethan-1-one |

Nucleophilic Aromatic Substitution Reactions Involving this compound

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SₙAr) if the ring is sufficiently electron-deficient. wikipedia.org This typically requires the presence of strong electron-withdrawing groups. wikipedia.org

For an SₙAr reaction to occur, the aromatic ring must be "activated" towards attack by a nucleophile. wikipedia.org

Activating Group: The nitro group (-NO₂) is a powerful activating group for SₙAr reactions. blogspot.comwikipedia.org Its strong electron-withdrawing nature makes the carbon atoms of the ring electrophilic (electron-poor), particularly those at the ortho and para positions relative to the nitro group. surendranatheveningcollege.com

Deactivating Groups: The isopropoxy and methyl groups are electron-donating. They increase the electron density of the ring, thereby deactivating it towards nucleophilic attack.

In this compound, the activating effect of the nitro group is dominant and makes the ring susceptible to nucleophilic attack, especially if a good leaving group is present at a position activated by the nitro group (i.e., ortho or para to it).

The most common mechanism for SₙAr reactions is the addition-elimination pathway. nih.gov This process involves two main steps:

Addition: The nucleophile attacks an electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group (e.g., a halide). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this complex is crucial, and it is greatly enhanced by the electron-withdrawing nitro group, which helps to delocalize the negative charge. wikipedia.orgyoutube.com

Elimination: The leaving group departs from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. nih.gov

In the context of this compound, an SₙAr reaction would be plausible if a good leaving group were present at the C1 or C5 position, as these are ortho and para to the activating nitro group at C2. Without a pre-existing leaving group, the reaction is less likely, although under forcing conditions, groups like -NO₂ itself can sometimes be displaced.

Chemical Transformations of the Nitro Functional Group in this compound

The nitro group is a versatile functional group that can be converted into a variety of other functionalities, most commonly through reduction. The reduction of aromatic nitro compounds is a synthetically important transformation. wikipedia.org

The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). This significantly alters the electronic properties of the molecule, as the resulting amino group is a strong ortho, para-directing activator for electrophilic substitution. pearson.comcsbsju.edu A variety of reagents can accomplish this reduction:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). surendranatheveningcollege.comwikipedia.org It is a clean and efficient method.

Metals in Acid: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). surendranatheveningcollege.com

Depending on the reducing agent and the reaction conditions, the reduction can be stopped at intermediate stages to yield other products, such as nitroso compounds or hydroxylamines. surendranatheveningcollege.comwikipedia.org

| Product Functional Group | Product Name (from starting material) | Typical Reagents and Conditions |

|---|---|---|

| Amine (-NH₂) | 5-Isopropoxy-2-methylaniline | H₂, Pd/C; or Fe/HCl; or Sn/HCl |

| Hydroxylamine (-NHOH) | N-(5-Isopropoxy-2-methylphenyl)hydroxylamine | Zn, NH₄Cl |

| Azo compound (-N=N-) | (E)-1,2-bis(5-isopropoxy-2-methylphenyl)diazene | LiAlH₄ or NaBH₄ with a catalyst |

Chemical Transformations of the Alkyl and Alkoxy Moieties

The methyl and isopropoxy groups attached to the benzene ring also present opportunities for chemical modification, although their reactivity is influenced by the other substituents.

The oxidation of the methyl group in nitrotoluene derivatives can lead to the formation of aldehydes, carboxylic acids, or other related products. The outcome of such a reaction is highly dependent on the oxidizing agent and the reaction conditions. For substituted nitrotoluenes, the electron-withdrawing nitro group can make the methyl group more susceptible to oxidation.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are capable of oxidizing the methyl group of this compound to a carboxylic acid, which would yield 4-isopropoxy-2-nitrobenzoic acid. Theoretical studies on the permanganate oxidation of nitrotoluene derivatives suggest that the reaction can proceed via hydrogen atom abstraction from the methyl group. nih.gov

Table 2: Plausible Oxidation Products of the Methyl Group

| Product | Potential Oxidizing Agent |

|---|---|

| 4-Isopropoxy-2-nitrobenzaldehyde | Mild oxidizing agents (e.g., selenium dioxide) |

It is important to note that the reaction conditions must be carefully controlled to avoid degradation of the aromatic ring or cleavage of the isopropoxy group.

The isopropoxy group, an ether linkage, is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically in the presence of strong hydrohalic acids like HBr or HI. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com This cleavage reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

For this compound, treatment with a strong acid like HBr would likely lead to the formation of 4-methyl-3-nitrophenol (B15662) and isopropyl bromide. The reaction would proceed through an Sₙ2 mechanism, where the bromide ion attacks the less sterically hindered carbon of the protonated ether, which in this case is the isopropyl group. libretexts.org

Rearrangement reactions of the isopropoxy group are less common but can occur under specific conditions, such as the Fries rearrangement for aryl esters or the Claisen rearrangement for allyl aryl ethers. However, these are not directly applicable to an isopropoxy group.

Comparative Reactivity Studies with Structurally Related Nitrobenzene (B124822) Derivatives

Nitrobenzene: The nitro group is a strong deactivating group, making the benzene ring much less reactive towards electrophilic substitution than benzene itself. libretexts.org

Nitrotoluene: The methyl group is an activating, ortho-, para-directing group. nih.gov Compared to nitrobenzene, nitrotoluenes are more reactive towards electrophilic substitution.

Nitroanisole (as an analogue for the isopropoxy group): The methoxy (B1213986) group (and by extension, the isopropoxy group) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org

In this compound, we have a combination of these effects. The isopropoxy and methyl groups are both activating and ortho-, para-directing. The nitro group is deactivating and meta-directing. The positions of the substituents relative to each other are critical. The strong activating effect of the isopropoxy group at position 4 and the methyl group at position 1 will increase the electron density of the ring, making it more susceptible to electrophilic attack than nitrobenzene. However, the presence of the deactivating nitro group at position 2 will make it less reactive than a corresponding dialkylated benzene.

The directing effects of the substituents would influence the position of any further substitution on the aromatic ring. The powerful ortho-, para-directing influence of the isopropoxy group and the ortho-, para-directing effect of the methyl group would compete with the meta-directing effect of the nitro group.

Table 3: Comparison of Substituent Effects on Aromatic Ring Reactivity

| Compound | Substituents | Expected Reactivity towards Electrophilic Substitution |

|---|---|---|

| Nitrobenzene | -NO₂ | Strongly Deactivated |

| 2-Nitrotoluene | -CH₃, -NO₂ | Deactivated (less so than nitrobenzene) |

| 4-Nitroanisole | -OCH₃, -NO₂ | Activated (compared to nitrobenzene) |

Theoretical studies on substituted nitrobenzene derivatives have shown that the electron-accepting properties of the nitro group can be influenced by other substituents on the ring. researchgate.netresearchgate.net Electron-donating groups, such as the isopropoxy and methyl groups, can increase the electron density on the nitro group, which can in turn affect its reactivity.

Spectroscopic and Advanced Structural Elucidation Studies of 4 Isopropoxy 1 Methyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the elucidation of organic structures, offering profound insights into the chemical environment of individual atoms. Through a combination of one-dimensional and advanced two-dimensional techniques, a complete and unequivocal assignment of the proton and carbon framework of 4-Isopropoxy-1-methyl-2-nitrobenzene can be achieved.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The electron-withdrawing nature of the nitro group and the electron-donating effect of the isopropoxy group significantly influence the chemical shifts of the aromatic protons.

The aromatic region is expected to display three distinct signals. The proton at position 3 (H-3), being ortho to the strongly electron-withdrawing nitro group, would be the most deshielded, appearing at the lowest field. The proton at position 5 (H-5), situated ortho to the electron-donating isopropoxy group and meta to the nitro group, would be the most shielded. The proton at position 6 (H-6), meta to both the nitro and isopropoxy groups, would resonate at an intermediate chemical shift.

The isopropoxy group will present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The methyl group attached to the aromatic ring will appear as a singlet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.50 - 7.70 | d | ~2.5 |

| H-5 | 6.90 - 7.10 | dd | ~8.5, 2.5 |

| H-6 | 7.20 - 7.40 | d | ~8.5 |

| CH (isopropoxy) | 4.60 - 4.80 | sept | ~6.0 |

| CH₃ (isopropoxy) | 1.30 - 1.40 | d | ~6.0 |

| CH₃ (ring) | 2.50 - 2.60 | s | - |

¹³C NMR for Carbon Skeleton and Hybridization Information

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon atom attached to the nitro group (C-2) is expected to be significantly deshielded. Conversely, the carbon atom bonded to the isopropoxy group (C-4) will also be deshielded due to the electronegativity of the oxygen atom.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 |

| C-2 | 145 - 150 |

| C-3 | 120 - 125 |

| C-4 | 150 - 155 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

| CH (isopropoxy) | 70 - 75 |

| CH₃ (isopropoxy) | 20 - 25 |

| CH₃ (ring) | 15 - 20 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity within the molecule, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Cross-peaks would be observed between H-5 and H-6, and between H-5 and H-3, confirming their adjacent positions on the aromatic ring. A strong correlation between the methine proton and the methyl protons of the isopropoxy group would also be evident.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two- and three-bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons on the ring and carbons C-1, C-2, and C-6. The protons of the isopropoxy group would show correlations to C-4. These correlations are instrumental in piecing together the entire molecular structure and confirming the substitution pattern on the benzene (B151609) ring.

¹⁵N NMR for Nitro Group Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom in the nitro group. For aromatic nitro compounds, the chemical shift of the nitro group typically falls within a characteristic range. The ¹⁵N chemical shift for this compound is expected to be in the range of -10 to +20 ppm relative to nitromethane. Substituent effects can cause slight variations in this chemical shift, providing further insight into the electronic structure of the molecule.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Characteristic Absorption Bands of Nitro and Isopropoxy Groups

The vibrational spectrum of this compound will be dominated by the characteristic absorption bands of its key functional groups.

Nitro Group (NO₂): The nitro group is characterized by two strong and distinct stretching vibrations. iupac.orgacs.org The asymmetric stretching vibration (νas) typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration (νs) is observed between 1300-1370 cm⁻¹. researchgate.net These bands are usually very intense in the IR spectrum. Additionally, bending vibrations of the nitro group can be observed at lower frequencies.

Isopropoxy Group (-OCH(CH₃)₂): The isopropoxy group will exhibit characteristic C-O stretching vibrations. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching, one around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch). americanpharmaceuticalreview.com The C-H stretching and bending vibrations of the isopropyl and methyl groups will also be present in the spectrum.

Predicted Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Isopropoxy (C-O) | Asymmetric Stretch | 1230 - 1270 |

| Isopropoxy (C-O) | Symmetric Stretch | 1030 - 1070 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

The combination of these spectroscopic techniques provides a comprehensive and detailed structural elucidation of this compound, leaving no ambiguity as to its chemical constitution and connectivity.

Detection of Intermolecular and Intramolecular Interactions

The molecular structure of this compound, featuring a nitro group ortho to a methyl group and para to an isopropoxy group, suggests the potential for various non-covalent interactions that can influence its physical and chemical properties.

Intramolecular Interactions: A key potential intramolecular interaction in this molecule is a weak hydrogen bond between one of the oxygen atoms of the nitro group and a hydrogen atom of the adjacent methyl group. This type of C-H···O interaction, while not as strong as conventional hydrogen bonds, can influence the conformation of the molecule by restricting the rotation of the nitro and methyl groups. In ortho-nitrotoluene, for instance, intramolecular hydrogen bonding is considered a factor in its physical properties. askiitians.com The presence of the bulky isopropoxy group could further influence the orientation of the nitro group, potentially affecting the strength of this interaction.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound are expected to interact through a combination of forces:

Van der Waals Forces: Dispersion forces will be present between the aromatic rings and the alkyl groups (methyl and isopropyl) of neighboring molecules. Studies on nitrobenzene (B124822) complexes have shown that dispersion interactions can be significant, even more so than electrostatic interactions, and favor slipped-parallel orientations in crystal packing. nih.gov

Weak Hydrogen Bonds: Intermolecular C-H···O hydrogen bonds could form between the methyl or isopropoxy hydrogens of one molecule and the nitro group oxygens of another.

These interactions can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, which can detect through-space interactions between protons that are close to each other. libretexts.orgwikipedia.org Infrared (IR) spectroscopy can also provide evidence for hydrogen bonding through shifts in the vibrational frequencies of the involved functional groups.

| Interaction Type | Potential Participating Groups | Expected Spectroscopic Evidence |

| Intramolecular | C-H (methyl) and O-N-O (nitro) | - Downfield shift of involved methyl protons in ¹H NMR. - Changes in the vibrational frequency of the nitro group in IR and Raman spectroscopy. - NOE correlation between methyl and ortho protons. |

| Intermolecular | Aromatic π-π stacking | - Broadening of signals in solid-state NMR. - Characteristic packing motifs in X-ray crystallography. |

| Intermolecular | Dipole-dipole | - Influence on melting and boiling points. |

| Intermolecular | C-H···O hydrogen bonds | - Shifts in IR stretching frequencies of C-H and N-O bonds upon concentration changes. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the theoretical exact masses for its molecular ion under different ionization conditions can be calculated and compared to experimental data for confirmation.

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]+• | C₁₀H₁₃NO₃ | 195.08954 |

| [M+H]+ | C₁₀H₁₄NO₃⁺ | 196.09737 |

| [M+Na]+ | C₁₀H₁₃NNaO₃⁺ | 218.07931 |

| [M-H]- | C₁₀H₁₂NO₃⁻ | 194.08172 |

The ability of HRMS to distinguish between ions of very similar nominal mass is crucial for confirming the identity of a compound in a complex matrix. pnnl.gov

The differentiation of positional isomers by mass spectrometry can be challenging due to similar fragmentation patterns. Ion-molecule reactions in the gas phase within the mass spectrometer can be employed to distinguish between isomers. While specific studies on this compound are lacking, research on nitrotoluene isomers has shown that different isomers can exhibit distinct reactivities with specific reagent ions, leading to unique product ions that allow for their differentiation. researchgate.net

For the isomers of 4-isopropoxy-1-methyl-nitrobenzene, it is conceivable that techniques like chemical ionization with a carefully chosen reagent gas could induce isomer-specific reactions, potentially involving the isopropoxy group or the relative positions of the substituents on the aromatic ring.

A predicted major fragmentation pathway for this compound would likely involve the following steps, based on the known fragmentation of nitroaromatics and aryl ethers: researchgate.netscribd.com

Loss of the nitro group: Cleavage of the C-NO₂ bond is a common fragmentation pathway for nitroaromatic compounds, leading to the loss of NO₂ (46 Da).

Loss of the isopropoxy group: The ether linkage can cleave, resulting in the loss of the isopropoxy radical (•OCH(CH₃)₂) or propene (CH₂=CHCH₃) through a rearrangement.

Cleavage of the isopropyl group: Loss of a methyl group (15 Da) from the isopropoxy moiety to form a more stable secondary carbocation is also a plausible fragmentation.

| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss | Fragment Ion (m/z) |

| 195 | Loss of nitro radical | •NO₂ | 149 |

| 195 | Loss of nitro group and subsequent loss of CO | •NO₂, CO | 121 |

| 195 | Loss of propene (from isopropoxy) | C₃H₆ | 153 |

| 195 | Loss of a methyl radical (from isopropoxy) | •CH₃ | 180 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing (if applicable)

As of the current body of scientific literature, a crystal structure for this compound has not been reported. Therefore, a definitive analysis of its solid-state molecular geometry and packing is not possible.

However, based on crystal structures of related compounds, such as 1-chloro-2-methyl-4-nitrobenzene, some predictions can be made. researchgate.netmdpi.com The molecule is expected to be largely planar, with the nitro group likely twisted out of the plane of the benzene ring to some degree due to steric hindrance from the adjacent methyl group. The extent of this torsion would influence the degree of electronic communication between the nitro group and the aromatic ring.

In the solid state, the molecules would likely pack in a manner that maximizes favorable intermolecular interactions, such as π-π stacking of the aromatic rings and weak C-H···O hydrogen bonds involving the nitro, methyl, and isopropoxy groups. researchgate.net The specific packing motif would determine the crystal system and space group. The presence of the relatively bulky isopropoxy group would also play a significant role in dictating the crystal packing arrangement.

Computational and Theoretical Chemistry Investigations on 4 Isopropoxy 1 Methyl 2 Nitrobenzene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of an aromatic compound like 4-Isopropoxy-1-methyl-2-nitrobenzene is fundamentally shaped by the interplay of its substituent groups: the electron-donating isopropoxy and methyl groups, and the strongly electron-withdrawing nitro group. This combination of substituents creates a complex electronic environment that dictates the molecule's reactivity and physical properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be delocalized over the benzene (B151609) ring and the oxygen atom of the isopropoxy group, reflecting the electron-donating nature of the alkoxy and methyl substituents. In contrast, the LUMO is anticipated to be predominantly localized on the nitro group and the adjacent aromatic carbons. This is a characteristic feature of nitroaromatic compounds, where the strongly electron-withdrawing nitro group significantly lowers the LUMO energy level.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In related nitro-substituted compounds, the presence of a nitro group has been shown to decrease the HOMO-LUMO energy gap, suggesting that these compounds may be more reactive, particularly as electrophiles due to their low-lying LUMO. nih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Location of Electron Density | Influence of Substituents |

|---|---|---|

| HOMO | Benzene ring, oxygen of the isopropoxy group | Energy is raised by the electron-donating isopropoxy and methyl groups. |

| LUMO | Nitro group and adjacent carbon atoms of the benzene ring | Energy is lowered by the electron-withdrawing nitro group. |

| HOMO-LUMO Gap | Expected to be relatively small | Indicative of potential for chemical reactivity. |

This table is generated based on established principles of substituent effects on the electronic structure of aromatic compounds.

The charge distribution within this compound is highly polarized due to the diverse electronic nature of its substituents. An electrostatic potential (ESP) map provides a visual representation of this charge distribution, indicating regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting intermolecular interactions and reactive sites.

For this molecule, the ESP map would be expected to show a significant negative potential (typically colored red) around the oxygen atoms of the nitro group, which are highly electronegative and are the primary sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the methyl and isopropoxy groups, as well as potentially over the aromatic ring, influenced by the electron-withdrawing nitro group. The regions above and below the aromatic ring in nitroaromatic compounds tend to become more positive with the introduction of a nitro group, suggesting an increased susceptibility to nucleophilic attack. dtic.mil

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are primarily determined by the rotation of the isopropoxy and nitro groups relative to the benzene ring. These conformational preferences are governed by a delicate balance of steric and electronic effects.

The isopropoxy group, being bulkier than a methoxy (B1213986) group, will experience significant steric hindrance from the adjacent ortho-methyl group. This steric clash will heavily influence the preferred orientation of the isopropoxy group. In related alkoxybenzenes, the most stable conformation is typically planar, with the alkyl group oriented away from the ortho substituent.

For this compound, the isopropoxy group's C-O-C plane is likely to be twisted out of the plane of the benzene ring to minimize steric repulsion with the ortho-methyl group. The rotational barrier for the isopropoxy group would be influenced by the energy penalty of eclipsing the methyl group. Theoretical studies on isopropylbenzene have explored the rotational potential of the isopropyl group, providing insights into the energetic landscape of such systems. scite.ai

Steric Effects : The primary steric interaction is between the bulky isopropoxy group and the ortho-methyl group. This interaction will force the isopropoxy group to adopt a non-planar conformation. A secondary steric interaction may exist between the isopropoxy group and the ortho-nitro group, although this is likely to be less significant than the interaction with the methyl group.

Electronic Effects : The resonance interaction between the lone pairs of the isopropoxy oxygen and the π-system of the benzene ring favors a planar conformation. However, the significant steric hindrance from the ortho-methyl group will likely override this electronic preference, leading to a twisted conformation. The nitro group also exhibits some degree of resonance with the ring, which favors its coplanarity, but this can also be disrupted by steric interactions with adjacent groups.

Table 2: Predicted Conformational Preferences and Influences

| Group | Predicted Stable Conformation | Primary Influencing Factors |

|---|---|---|

| Isopropoxy | Non-planar (twisted out of the benzene ring plane) | Steric hindrance from the ortho-methyl group. |

| Nitro | Near-planar with the benzene ring | Resonance stabilization, with some potential for twisting due to steric interactions. |

This table is based on conformational analysis principles of substituted benzenes.

Reaction Pathway Modeling and Transition State Theory

Computational modeling of reaction pathways provides a framework for understanding the mechanisms and kinetics of chemical reactions. For this compound, a key area of interest would be nucleophilic aromatic substitution (SNAr), given the presence of the activating nitro group.

Transition State Theory (TST) is a fundamental concept in this modeling, which postulates that the rate of a reaction is determined by the energy of the transition state, the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of these transition states and calculate their energies, thereby providing an estimate of the activation energy of the reaction.

In the context of an SNAr reaction on this compound, a nucleophile would attack the aromatic ring, typically at a carbon atom bearing a leaving group or at an activated position. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed during this process, thereby facilitating the reaction. DFT calculations on related nitroaromatic systems have been used to model the energy profiles of such reactions, identifying the transition states and intermediates involved. nih.gov

Modeling the reaction pathways for this compound would involve:

Identifying the reactants and products of a potential reaction.

Mapping the potential energy surface connecting the reactants and products.

Locating the transition state structure and calculating its energy.

Determining the activation energy, which dictates the reaction rate.

Prediction of Reaction Energetics for Key Transformations

The study of reaction energetics through computational methods allows for the prediction of the feasibility and outcomes of chemical reactions. For a molecule like this compound, key transformations could include electrophilic aromatic substitution, reduction of the nitro group, or nucleophilic aromatic substitution.

To predict the energetics of such reactions, quantum chemical calculations, particularly Density Functional Theory (DFT), are commonly employed. These calculations can determine the enthalpies and Gibbs free energies of reactants, products, and transition states. The difference in these energies provides crucial information about the thermodynamics and kinetics of the reaction.

For instance, in a hypothetical nitration reaction of a related aromatic compound, the reaction energy (ΔE_rxn) can be calculated as:

ΔE_rxn = E_products - E_reactants

A negative ΔE_rxn indicates an exothermic reaction, which is thermodynamically favorable.

Table 1: Hypothetical Reaction Energetics for a Related Nitroaromatic Compound

| Reaction Type | Reactants | Products | Calculated ΔH (kcal/mol) |

| Nitration | p-cresol (B1678582) + HNO₃ | 4-methyl-2-nitrophenol (B89549) + H₂O | -35.2 |

| Reduction | Nitrobenzene (B124822) + 3H₂ | Aniline (B41778) + 2H₂O | -109.8 |

Note: This data is illustrative for related compounds and not specific to this compound.

Elucidation of Mechanistic Details via Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of a chemical reaction. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states, which are the energy maxima along the reaction coordinate.

For this compound, computational methods could be used to investigate the mechanism of, for example, the reduction of the nitro group to an amino group. This would involve calculating the energies of various proposed intermediates and transition states to determine the most likely reaction pathway.

Prediction of Spectroscopic Parameters from First Principles

Computational NMR Chemical Shift Predictions

Ab initio and DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for structure elucidation and for assigning experimental NMR spectra. The process involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding to that of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, predicting the ¹H and ¹³C NMR spectra would aid in its characterization. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for a Substituted Toluene (B28343)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H (ortho to NO₂) | 7.85 |

| Aromatic H (meta to NO₂) | 7.42 |

| Aromatic H (para to NO₂) | 7.60 |

| Methyl H | 2.55 |

Note: This data is for a generic substituted toluene and is for illustrative purposes only.

Vibrational Frequency Calculations

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations are typically performed using DFT methods. The output provides the frequencies of the normal modes of vibration and their corresponding intensities. Comparing the calculated spectrum with an experimental one can help in assigning the vibrational modes to specific molecular motions, such as stretching and bending of bonds. For this compound, this would allow for the identification of characteristic vibrations of the nitro, isopropoxy, and methyl groups, as well as the benzene ring.

Application of Quantum Chemical Descriptors for Reactivity Prediction

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Quantum chemical descriptors are used to predict the reactivity of different sites within a molecule. Fukui functions, for example, indicate the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov This allows for the identification of the most likely sites for nucleophilic and electrophilic attack.

f(r)⁺ : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f(r)⁻ : Indicates the propensity of a site to donate an electron (electrophilic attack).

The electrophilicity index (ω) is another global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (N) quantifies the ability of a molecule to donate electrons.

For this compound, these descriptors would predict the most reactive sites on the aromatic ring and the functional groups, guiding the understanding of its chemical behavior. The presence of the electron-withdrawing nitro group is expected to significantly influence the distribution of these reactivity indices across the molecule. nih.gov

Role of 4 Isopropoxy 1 Methyl 2 Nitrobenzene in Advanced Organic Synthesis and Material Science Precursors

Utility as a Versatile Synthetic Intermediate in Complex Molecule Construction

In the realm of advanced organic synthesis, 4-Isopropoxy-1-methyl-2-nitrobenzene is prized for its role as a versatile intermediate. The presence of the nitro group is key to its synthetic flexibility. This group can be readily transformed into other functional groups, most commonly an amine (-NH2) through reduction. The resulting aniline (B41778) derivative is a cornerstone for building more elaborate molecules.

The strategic placement of the isopropoxy, methyl, and nitro groups allows for regioselective reactions, enabling chemists to construct complex target molecules with high precision. For instance, related substituted nitrobenzene (B124822) structures are utilized as intermediates in the synthesis of pharmaceuticals. A notable example is the use of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene (B1375389) as an intermediate in the synthesis of ceritinib, a targeted cancer therapy drug. This highlights the importance of the substituted nitrobenzene framework in constructing biologically active compounds. The functional groups on the ring can be sequentially modified to build the intricate structures required for medicinal applications.

Precursor to Structurally Diverse Aromatic Compounds with Tailored Properties

The chemical reactivity of this compound allows it to be a precursor to a wide array of aromatic compounds. The true synthetic power of this molecule lies in the ability to selectively modify its functional groups. The nitro group is particularly important; its reduction to an amine opens up a vast landscape of subsequent chemical reactions, including diazotization, acylation, and alkylation.

Furthermore, the existing substituents on the aromatic ring direct the position of any subsequent electrophilic aromatic substitution reactions. This control over substitution patterns is crucial for creating structurally precise isomers with specific, tailored properties. For example, further nitration, halogenation, or sulfonation would be directed to specific positions on the ring, governed by the activating and directing effects of the methyl and isopropoxy groups. This capability is fundamental in planning the synthesis of polysubstituted benzenes. libretexts.org

Below is a table summarizing potential synthetic transformations of this compound and the classes of compounds that can be produced.

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group | Class of Compound Produced |

| Nitro Group | Reduction | H₂, Pd/C or Sn, HCl | Amine (-NH₂) | Substituted Aniline |

| Aromatic Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Bromo (-Br) | Halogenated Aromatic Compound |

| Aromatic Ring | Electrophilic Sulfonation | SO₃, H₂SO₄ | Sulfonic Acid (-SO₃H) | Arylsulfonic Acid |

| Methyl Group | Oxidation | KMnO₄ | Carboxylic Acid (-COOH) | Substituted Benzoic Acid |

Applications in the Synthesis of Dyes and Pigments

Historically and currently, nitroaromatic compounds are fundamental starting materials in the dye and pigment industry. epa.gov They serve as precursors to the corresponding aromatic amines, which are essential components for creating a vast range of colorants, particularly azo dyes. ncsu.edu this compound fits directly into this synthetic pathway. The synthesis generally involves two key steps:

Reduction: The nitro group of this compound is reduced to an amino group, yielding 2-amino-4-isopropoxy-1-methylbenzene.

Diazotization and Coupling: The resulting amine is treated with nitrous acid to form a diazonium salt. This salt is then reacted with a coupling component (such as a phenol (B47542) or another aromatic amine) to form an azo compound, which is characterized by the -N=N- linkage. nih.gov

The final color of the dye is determined by the specific chemical structure of the entire molecule, including the substituents on both the diazo component (derived from this compound) and the coupling component.

A chromophore is the part of a molecule responsible for its color. nih.gov The development of color in this context is a direct result of derivatizing the nitro group. The nitro group itself is a chromophore, but its conversion to an amino group and subsequent transformation into an azo group (-N=N-) creates a much more powerful and versatile chromophoric system. nih.gov

The azo group links two aromatic rings, creating an extended conjugated system of alternating single and double bonds. This extended conjugation is what allows the molecule to absorb light in the visible region of the electromagnetic spectrum, which we perceive as color. By modifying the starting materials, chemists can design dyes that absorb different wavelengths of light, thereby producing a full spectrum of colors.

The specific substituents on the aromatic rings of a dye molecule play a critical role in modulating its optical properties, such as the exact color and its intensity. These groups, often called auxochromes, can alter the energy levels of the electrons in the conjugated system, thus shifting the wavelength of maximum light absorption (λmax). nih.gov

In this compound-derived dyes, the isopropoxy and methyl groups act as auxochromes.

Isopropoxy Group (-OCH(CH₃)₂): This is an electron-donating group. When present in the final dye structure, it tends to push electron density into the aromatic ring, which can cause a bathochromic shift (a shift to a longer wavelength), resulting in deeper colors (e.g., shifting from yellow towards red).

Methyl Group (-CH₃): This is a weakly electron-donating group and has a similar, though less pronounced, effect.

The presence of electron-withdrawing groups, such as a nitro group, can have the opposite effect, causing a hypsochromic shift (a shift to a shorter wavelength). nih.gov By carefully selecting substituents on both the diazo and coupling components, dye chemists can fine-tune the final color of the product.

| Group Type | Electronic Effect | Example Groups | Effect on Absorption Wavelength (λmax) | Resulting Color Shift |

| Auxochrome | Electron-Donating | -OH, -NH₂, -OR (Isopropoxy) | Increases (Bathochromic Shift) | Towards red/blue (deeper color) |

| --- | Electron-Withdrawing | -NO₂, -CN, -SO₃H | Decreases (Hypsochromic Shift) | Towards yellow/green (lighter color) |

Role in Polymerization Control and Related Chemical Processes

Beyond synthesis, nitroaromatic compounds find applications in polymer chemistry. Their chemical nature allows them to interact with reactive species involved in certain types of polymerization, offering a method for controlling the reaction rate and the properties of the final polymer.

Nitro compounds, including substituted nitrobenzenes, are well-known for their ability to inhibit or retard free-radical polymerization. nih.gov Free-radical polymerization proceeds via a chain reaction involving highly reactive radical species. The presence of a nitro compound can interrupt this chain reaction.

The mechanism of inhibition involves the nitro group acting as a radical trap. A growing polymer chain with a radical at its end can react with the nitrobenzene molecule. This reaction effectively terminates the chain, preventing it from growing further. This property is highly useful for two main purposes:

Preventing Premature Polymerization: Monomers that polymerize via a free-radical mechanism can be stabilized for storage and transport by adding a small amount of a nitro compound as an inhibitor. nih.gov

Controlling Molecular Weight: By adding a controlled amount of a nitro compound to a polymerization reaction, it is possible to modulate the average molecular weight of the resulting polymer. A study demonstrated that the molecular weight of poly(2,5-bis[N-methyl-N-hexylamino]phenylene vinylene) (BAM-PPV) could be successfully controlled by using nitrobenzene as an inhibitor. researchgate.net This control over polymer chain length is crucial for tailoring the physical properties (e.g., solubility, viscosity) of the material for specific applications.

Development of Functional Materials through Chemical Derivatization

The strategic positioning of the functional groups on the benzene (B151609) ring of this compound makes it a valuable precursor for a variety of functional materials. The primary route for its derivatization involves the reduction of the nitro group to an amine, which then serves as a versatile handle for constructing more complex molecular architectures.

A significant application of the resulting amine, 4-Isopropoxy-1-methyl-2-aminobenzene, is in the synthesis of high-performance azo dyes. The amino group can be readily diazotized and coupled with various aromatic compounds to produce dyes with a wide spectrum of colors and desirable properties such as high molar extinction coefficients and good lightfastness. The isopropoxy and methyl groups on the diazonium salt component can influence the final color and properties of the dye. For instance, the electron-donating nature of the isopropoxy group can lead to a bathochromic (red) shift in the absorption spectrum of the resulting dye.

Another critical area of application is in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and organic electronic materials. The ortho-relationship between the amino group (derived from the nitro group) and the methyl group in the derivatized product allows for the construction of fused heterocyclic systems. For example, condensation reactions with appropriate reagents can lead to the formation of benzimidazoles, which are known for their diverse biological activities.

Furthermore, the derivatization of this compound can lead to the development of novel organic materials with interesting photophysical or electronic properties. The introduction of extended π-conjugated systems through reactions at the amino group can generate materials suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The isopropoxy group can enhance the solubility of these materials in organic solvents, which is a crucial factor for their processability.

Comparative Analysis of its Synthetic Utility with Related Nitroarene Intermediates

The synthetic utility of this compound can be best understood through a comparative analysis with other structurally related nitroarene intermediates, such as 4-nitroaniline, 2-nitrotoluene, and 4-methoxy-1-methyl-2-nitrobenzene. The key points of comparison include reactivity, regioselectivity of subsequent reactions, and the properties of the resulting derivatives.

Reactivity in Nucleophilic Aromatic Substitution: The isopropoxy group in this compound is a stronger electron-donating group compared to the methyl group in 2-nitrotoluene. This increased electron density on the aromatic ring can influence the rate of nucleophilic aromatic substitution reactions, should the nitro group be a target for displacement, although this is less common than its reduction.

| Intermediate | Key Substituents | Expected Influence on Nitro Group Reduction Rate | Potential for Further Derivatization |

| This compound | Isopropoxy (electron-donating), Methyl (electron-donating) | Potentially slightly slower than unsubstituted nitrobenzene | High; subsequent reactions at the derived amino group, potential for modifications on the isopropoxy group. |